Methyl 3-(2-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
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Properties
CAS No. |
1114626-83-3 |
|---|---|
Molecular Formula |
C25H28FN5O4S |
Molecular Weight |
513.59 |
IUPAC Name |
methyl 3-[2-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28FN5O4S/c1-35-24(34)17-7-8-18-20(15-17)28-25(36)31(23(18)33)16-22(32)27-9-4-10-29-11-13-30(14-12-29)21-6-3-2-5-19(21)26/h2-3,5-8,15H,4,9-14,16H2,1H3,(H,27,32)(H,28,36) |
InChI Key |
FKWVHYMTOQNVOS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary targets of this compound are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting the function of ENTs. This inhibition disrupts nucleotide synthesis and the regulation of adenosine function, which can have downstream effects on various biochemical processes, including DNA replication, RNA transcription, and signal transduction.
Pharmacokinetics
Given its irreversible inhibition of ents, it can be inferred that the compound may have a long duration of action
Biological Activity
Methyl 3-(2-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 353.47 g/mol. The presence of functional groups such as piperazine and thioxo moieties suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with multiple receptor systems. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating psychiatric disorders. Additionally, the thioxo and quinazoline structures may contribute to anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
Anticancer Activity
Several studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast) | 3.5 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 4.0 | Inhibition of proliferation |
These findings suggest that the compound exhibits selective cytotoxicity, making it a candidate for further development as an anticancer agent.
Neuropharmacological Effects
The incorporation of the 2-fluorophenylpiperazine moiety suggests potential antidepressant and anxiolytic activities. Research indicates that compounds with similar structures can enhance serotonergic activity:
- Serotonin Receptor Interaction : The compound may act as a partial agonist at 5-HT_1A receptors, which are implicated in mood regulation.
Study on Antidepressant Activity
A recent study evaluated the antidepressant-like effects of this compound in rodent models. Results showed significant reductions in immobility time in the forced swim test, indicating potential efficacy similar to established antidepressants like fluoxetine.
Anticancer Efficacy in vitro
In vitro studies demonstrated that treatment with this compound led to increased apoptosis in cancer cell lines through caspase activation assays:
- Caspase Activation : Significant increases in caspase-3 and caspase-9 activities were observed, confirming the induction of the intrinsic apoptotic pathway.
Preparation Methods
Cyclization of Anthranilamide Derivatives
The tetrahydroquinazoline scaffold is constructed via cyclocondensation of substituted anthranilamides. As demonstrated by Shah et al., 2-aminobenzamide derivatives react with aldehydes under acidic conditions to form quinazolin-4(3H)-ones. For the target compound:
- Starting Material : Methyl 3-amino-4-hydroxybenzoate is esterified to introduce the 7-carboxylate group.
- Nitrogen Source : Thiourea introduces the 2-thioxo group via nucleophilic substitution.
- Cyclization : Heating with formic acid facilitates ring closure, yielding 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.
Critical Reaction Conditions :
- Solvent: Dimethylformamide (DMF) or acetic acid.
- Catalysts: Sodium metabisulfite (Na₂S₂O₅) for oxidative cyclization.
- Temperature: 100–120°C for 5–8 hours.
Functionalization at Position 3
Chlorination for Subsequent Substitution
The C-3 position is activated for nucleophilic substitution by introducing a chlorine atom:
- Chlorinating Agent : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Intermediate : 3-Chloro-4-oxo-2-thioxoquinazoline-7-carboxylate.
- ¹H NMR (CD₃OD) : δ 8.41 (s, 1H, quinazoline -CH), 3.91 (s, 3H, -OCH₃).
- ¹³C NMR : 169.5 ppm (C=O).
Side-Chain Installation via Nucleophilic Substitution
The chloro intermediate reacts with a custom-synthesized piperazine-containing amine:
Piperazine Derivative Synthesis :
Coupling Reaction :
Yield Optimization :
- KI catalysis enhances substitution efficiency (yield: 72–85%).
- Microwave-assisted synthesis reduces reaction time to 2 hours.
Amide Bond Formation
The terminal amine of the propyl-piperazine side chain undergoes amidation with a glycine derivative to introduce the 2-oxoethyl group:
Activated Ester Preparation :
Coupling :
- IR (KBr) : 1666 cm⁻¹ (amide C=O stretch).
- Mass Spectrometry : [M+H]⁺ at m/z 470.5 (calculated: 470.5).
Alternative Synthetic Approaches
One-Pot Copper-Mediated Synthesis
Drawing from anti-tubercular quinazoline syntheses:
Reactants :
- Methyl 3-isothiocyanatobenzoate.
- 3-(4-(2-Fluorophenyl)piperazin-1-yl)propan-1-amine.
Conditions :
- CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%).
- Ammonia water as nitrogen source.
Advantages :
Structural Characterization and Purity Assessment
Challenges and Optimization Strategies
Regioselectivity in Cyclization :
Piperazine Side-Chain Solubility :
Thioxo Group Stability :
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
